Product packaging for Methyl 5-methylisoxazole-4-carboxylate(Cat. No.:CAS No. 100047-54-9)

Methyl 5-methylisoxazole-4-carboxylate

Cat. No.: B010811
CAS No.: 100047-54-9
M. Wt: 141.12 g/mol
InChI Key: AHLBUWIGURZNRZ-UHFFFAOYSA-N
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Description

Methyl 5-methylisoxazole-4-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and development. This ester is a vital precursor in organic synthesis, most notably as a building block for active pharmaceutical ingredients (APIs). Its core research value lies in its role in constructing the 5-methylisoxazole moiety, a key heterocyclic structure found in several therapeutic agents. For instance, the closely related 5-methylisoxazole-4-carboxylic acid is a well-documented and essential organic intermediate for the synthesis of Leflunomide, an important disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis . The carboxylic acid form of this compound has a defined solid-state structure, forming linear chains through strong intermolecular hydrogen bonds, which underscores the potential reactivity of the core isoxazole scaffold . As a synthetic intermediate, its mechanism of action is defined by its functional groups; the ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, enabling its incorporation into more complex target molecules. Processes for synthesizing related isoxazole compounds emphasize the importance of high regioselectivity and purity to minimize isomeric impurities, ensuring the quality of the final research product . This product is intended for use in laboratory research and chemical synthesis only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B010811 Methyl 5-methylisoxazole-4-carboxylate CAS No. 100047-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBUWIGURZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624550
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-54-9
Record name 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
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Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
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Synthetic Methodologies and Strategies for Methyl 5 Methylisoxazole 4 Carboxylate

Established Synthetic Pathways to the Isoxazole (B147169) Core and Precursors

The construction of the 5-methylisoxazole-4-carboxylate scaffold fundamentally relies on the availability of suitable precursors, primarily 5-methylisoxazole-4-carboxylic acid and its esters.

Synthesis of 5-Methylisoxazole-4-carboxylic Acid Precursors

The synthesis of the key precursor, 5-methylisoxazole-4-carboxylic acid, typically originates from readily available starting materials like ethyl acetoacetate (B1235776) or ethyl cyanoacetate.

One common and well-documented approach involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride (B1165640) to yield ethyl ethoxymethyleneacetoacetic ester. google.comgoogle.com This intermediate is then cyclized with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate. google.comgoogle.comwipo.int The resulting ethyl 5-methylisoxazole-4-carboxylate is subsequently hydrolyzed, often using a mixture of strong acids like hydrochloric acid and acetic acid or aqueous sulfuric acid, to afford 5-methylisoxazole-4-carboxylic acid. google.comgoogle.com

An alternative pathway starts with ethyl cyanoacetate, which is reacted with triethyl orthoacetate in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) to form ethyl 2-cyano-3-ethoxybut-2-enoate. nih.gov This intermediate then undergoes cyclization with hydroxylamine hydrochloride and a base like sodium ethoxide to produce ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. nih.gov Subsequent hydrolysis of the ester and diazotization of the amino group followed by a Sandmeyer-type reaction can lead to the desired 5-methylisoxazole-4-carboxylic acid.

Another variation involves the Knoevenagel condensation of ethyl acetoacetate and an aldehyde in the presence of a base, which can be further modified and cyclized to form the isoxazole ring. mdpi.comnih.govmdpi.com For instance, the reaction of ethyl acetoacetate, an aldehyde, and hydroxylamine hydrochloride can be catalyzed by various agents to produce isoxazol-5(4H)-ones, which are related structures. nih.govmdpi.com

The following table summarizes key starting materials and intermediates in the synthesis of 5-methylisoxazole-4-carboxylic acid.

Starting MaterialIntermediate(s)Reagents and ConditionsProduct
Ethyl acetoacetateEthyl ethoxymethyleneacetoacetic ester1. Triethyl orthoformate, acetic anhydride2. Hydroxylamine hydrochloride, base (e.g., sodium acetate)Ethyl 5-methylisoxazole-4-carboxylate
Ethyl cyanoacetateEthyl 2-cyano-3-ethoxybut-2-enoate, Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate1. Triethyl orthoacetate, DMAP2. Hydroxylamine hydrochloride, sodium ethoxide5-Amino-3-methyl-isoxazole-4-carboxylic acid derivatives
Ethyl acetoacetate, AldehydeArylideneisoxazol-5(4H)-onesHydroxylamine hydrochloride, various catalystsSubstituted isoxazole derivatives

Regioselective Construction of Isoxazole Scaffolds

The regioselectivity of the isoxazole ring formation is a critical aspect of the synthesis. The reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate or its enol ether derivative, with hydroxylamine can potentially lead to two regioisomers.

In the synthesis of 5-methylisoxazole-4-carboxylate, the desired regioisomer is obtained through the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine. The ethoxymethylene group directs the cyclization to form the 5-substituted isoxazole. A process described in a patent application highlights a method that minimizes the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate, to as low as 0.1%. google.com This high regioselectivity is crucial for producing a high-purity final product.

The choice of reaction conditions, including the base and solvent, can also influence the regiochemical outcome. For instance, in the synthesis of fused isoxazoles, the use of different bases like sodium ethoxide versus barium hydroxide (B78521) can lead to different regioisomeric products. mdpi.com

Esterification and Transesterification Routes to Methyl 5-methylisoxazole-4-carboxylate

Once the 5-methylisoxazole-4-carboxylic acid core is established, the final step is the formation of the methyl ester. This can be achieved through direct esterification or transesterification.

Direct Esterification Procedures for the 4-Carboxylic Acid

Direct esterification of 5-methylisoxazole-4-carboxylic acid with methanol (B129727) is a straightforward method to obtain the target compound. This reaction is typically acid-catalyzed, using common acids such as sulfuric acid or hydrochloric acid. The carboxylic acid is dissolved in an excess of methanol, and the acid catalyst is added. The mixture is then heated to reflux to drive the reaction to completion.

Alternatively, coupling agents can be employed for the amidation of 5-methylisoxazole-4-carboxylic acid, and similar principles can be applied to esterification. rsc.org For example, activating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or using coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of an alcohol would facilitate the ester formation under milder conditions. rsc.org

Transesterification from Related Isoxazole Esters

Transesterification offers an alternative route, particularly if an ester other than the methyl ester, such as ethyl 5-methylisoxazole-4-carboxylate, is synthesized first. This process involves reacting the ethyl ester with methanol in the presence of an acid or base catalyst.

A Chinese patent describes a Lewis acid-catalyzed transesterification reaction for the synthesis of 2-cyanoethyl 3-oxobutanoate, which demonstrates the applicability of this method to related β-keto esters. google.com This suggests that a similar Lewis acid-catalyzed approach could be viable for the transesterification of ethyl 5-methylisoxazole-4-carboxylate to its methyl counterpart. The reaction would involve heating the ethyl ester in methanol with a suitable Lewis acid catalyst.

The following table outlines the common methods for the final esterification step.

MethodStarting MaterialReagents and ConditionsProduct
Direct Esterification5-Methylisoxazole-4-carboxylic acidMethanol, Acid catalyst (e.g., H₂SO₄), RefluxThis compound
TransesterificationEthyl 5-methylisoxazole-4-carboxylateMethanol, Acid or Base catalyst, HeatThis compound
Activated Esterification5-Methylisoxazole-4-carboxylic acidMethanol, Coupling agent (e.g., CDI, EDC·HCl)This compound

Advanced Synthetic Approaches

While the classical methods described above are robust, research continues to explore more efficient and environmentally friendly synthetic strategies. One area of interest is the development of one-pot, multi-component reactions (MCRs). An MCR involving the reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride has been reported for the synthesis of isoxazole derivatives, often using greener catalysts and solvents. nih.govmdpi.com While not directly yielding this compound, these approaches highlight the potential for developing more streamlined syntheses.

The use of novel catalysts, such as amine-functionalized cellulose (B213188) or agro-waste extracts, is also being investigated to promote these reactions under milder conditions and with improved sustainability. nih.govmdpi.com These advanced approaches aim to reduce reaction steps, minimize waste, and avoid harsh reagents, aligning with the principles of green chemistry.

Metal-Free Synthetic Methodologies for Isoxazoles

The development of metal-free synthetic routes for isoxazoles is a significant area of research, driven by the need to circumvent the economic and environmental disadvantages associated with metal catalysts. rsc.org The primary and most widely reported metal-free pathway to isoxazole synthesis is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide (the dipole) and a dipolarophile, such as an alkyne or alkene. nih.gov

A common strategy involves the in situ generation of nitrile oxides from aldoximes using various reagents. This approach avoids the isolation of potentially unstable nitrile oxide intermediates. For instance, the use of reagents like tert-butyl nitrite (B80452) or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes under conventional heating. organic-chemistry.org

Another prominent metal-free approach is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov This method offers a regioselective route to isoxazoles and isoxazolines without the need for any metal promoter. nih.gov

Cascade reactions provide an efficient, metal-free pathway to poly-substituted isoxazoles. A one-pot cascade reaction of α-azido acrylates with aromatic oximes yields 3,4,5-trisubstituted isoxazoles under mild conditions, proceeding through a 1,3-dipolar cycloaddition mechanism. organic-chemistry.org

The table below summarizes various metal-free methodologies for the synthesis of isoxazole derivatives.

MethodStarting MaterialsReagents/ConditionsProduct TypeYieldReference
1,3-Dipolar CycloadditionAldoximes, Alkynestert-butyl nitrite or isoamyl nitrite, conventional heating3,5-Disubstituted isoxazolesGood organic-chemistry.org
Base-Promoted CycloadditionNot specified1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Isoxazoles and IsoxazolinesNot specified nih.gov
One-Pot Cascade Reactionα-Azido acrylates, Aromatic oximesMild conditions3,4,5-Trisubstituted isoxazolesNot specified organic-chemistry.org
Solid-Phase SynthesisPolymer-bound starting materialsNot specifiedFunctionalized isoxazoles50-70% researchgate.net

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.comnih.govresearchgate.net In the context of isoxazole synthesis, this involves employing safer solvents, alternative energy sources, and benign catalysts to create more sustainable and eco-friendly protocols.

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are two key technologies that align with green chemistry principles. eurekaselect.compreprints.org

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, leading to higher selectivity and improved product yields compared to conventional heating methods. eurekaselect.comnih.govresearchgate.net It is considered a green and sustainable method for synthesizing isoxazole derivatives from chalcones, for example. eurekaselect.com The use of microwave radiation often leads to cleaner reactions and is more energy-efficient. researchgate.net

Ultrasonic Irradiation (Sonochemistry): Sonochemistry facilitates reactions under milder conditions, often reducing the need for toxic catalysts and large volumes of solvents. preprints.org Ultrasound-assisted synthesis of isoxazoles can be highly efficient, minimize byproducts, and allow for the use of green solvents like water. For instance, a one-pot synthesis of 3,5-disubstituted isoxazoles has been achieved in an aqueous medium using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an inexpensive and environmentally friendly oxidizing agent, with ultrasound reducing the reaction time to just four minutes and increasing the yield to 95%. preprints.org

Green Solvents and Catalysts: A major focus of green isoxazole synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives.

Water: Water is an ideal green solvent. The synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride can be performed in an aqueous medium without any catalyst. nih.gov

Glycerol and Ionic Liquids: Glycerol, a biodegradable and non-toxic solvent, has been used in conjunction with agro-waste catalysts for isoxazole synthesis. nih.gov Ionic liquids, such as butylmethylimidazolium (B1222432) salts, have also been employed as recyclable reaction media for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine, achieving excellent yields. nih.gov

Agro-Waste Catalysts: An innovative green approach involves using catalysts derived from agricultural waste. For example, Water Extract of Orange Fruit Peel Ash (WEOFPA) has been successfully used as an efficient, inexpensive, and eco-friendly catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones under solvent-free conditions, with yields ranging from 86–92%. nih.gov

The following table compares traditional and green synthetic methods for isoxazoles.

FeatureTraditional MethodGreen Chemistry MethodAdvantages of Green MethodReference
Energy Source Conventional HeatingMicrowave or Ultrasonic IrradiationFaster reaction rates, higher yields, energy efficiency eurekaselect.compreprints.org
Solvents Chloroform, BenzeneWater, Glycerol, Ionic Liquids, Solvent-freeReduced toxicity, eco-friendly, easier work-up nih.govnih.gov
Catalysts Heavy Metals (Cu, Ru)Agro-waste (WEOFPA), Benign reagents (CAN)Low cost, renewable, non-toxic, sustainable preprints.orgnih.gov
Reaction Time Hours to DaysMinutes to a few hoursIncreased efficiency and throughput nih.govpreprints.org

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Methylisoxazole 4 Carboxylate

Chemical Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic, five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement, particularly the labile N-O bond, dictates much of the ring's reactivity, making it susceptible to various transformations, including ring-opening and rearrangement reactions. researchgate.net

The methyl ester at the 4-position is a primary site for chemical modification. A common initial transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. google.comresearchgate.net This reaction is typically achieved by refluxing the ester in an acidic medium, such as a mixture of acetic acid, water, and hydrochloric acid, or with aqueous sulfuric acid. google.comresearchgate.net The resulting carboxylic acid is a key precursor for the synthesis of amides and other derivatives. google.comrsc.org

The carboxylic acid can then be activated, for example, by conversion to an acid chloride using thionyl chloride. google.com This highly reactive intermediate readily reacts with nucleophiles. Alternatively, direct conversion of the carboxylic acid to amides can be accomplished using various modern coupling agents. rsc.org

The methyl group at the 5-position of the isoxazole ring can also participate in chemical reactions. While less reactive than the carboxylate group, it can be functionalized under specific conditions. For instance, studies on the metabolism of structurally related compounds have shown that this methyl group can be oxidized to a hydroxymethyl group. nih.gov

Furthermore, in photochemical rearrangements, the 5-methyl group can play a crucial role. Mechanistic proposals suggest that photoinduced homolysis of the N–O bond can lead to a biradical intermediate. This intermediate may then abstract a hydrogen atom from the nearby methyl group, initiating a cascade of reactions that result in the formation of an azirine species and subsequent rearrangement products. nih.gov

Direct electrophilic or nucleophilic substitution on the isoxazole ring itself is less common than reactions at the substituents or ring-opening transformations. The ring's electron distribution makes it generally resistant to classical aromatic substitution. However, the ring can be attacked by strong electrophiles. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor can lead to a ring-opening fluorination reaction, producing α-fluorocyanoketones. nih.gov

In studies involving more complex, multifunctionalized isoxazoles, selective nucleophilic reactions have been observed. For instance, in dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, treatment with an amine resulted in selective amidation at the 5-carboxylate position, leaving the 4-carboxylate and 3-chloromethyl groups intact. nih.gov This highlights how the electronic environment created by multiple substituents can direct the regioselectivity of nucleophilic attack.

The cleavage of the weak N-O bond is a characteristic feature of isoxazole chemistry, leading to a variety of ring-opening and rearrangement products. researchgate.net The specific outcome is often dependent on the reaction conditions and the substitution pattern of the isoxazole.

Base-Mediated Ring Opening : Isoxazoles lacking a substituent at the C3 position are susceptible to base-catalyzed ring opening. This process is thought to proceed through deprotonation at the C3 position, followed by the cleavage of the N-O bond. This type of transformation is biochemically significant in the metabolic activation of the drug leflunomide, which shares a similar isoxazole core. researchgate.net

Photochemical Rearrangement : Under UV irradiation, isoxazoles can undergo isomerization. A common pathway involves the homolytic cleavage of the N-O bond to form a diradical, which then rearranges to an acyl azirine intermediate. nih.govwikipedia.org This azirine can subsequently ring-open to form an oxazole (B20620), representing a transposition of the ring heteroatoms. nih.gov

Reductive Ring Opening : The N-O bond can be cleaved under reductive conditions. Iron(III) salts have been shown to promote the reductive ring-opening and isomerization of certain C4-substituted isoxazoles. researchgate.net

Base-Mediated Rearrangement to Oxazoles : In some systems, isoxazoles can rearrange to oxazoles under basic conditions. A proposed mechanism involves initial base-mediated ring opening, followed by a Neber-type rearrangement to an azirine intermediate, which then collapses to the more stable oxazole ring. rsc.org

Boulton–Katritzky Rearrangement : This rearrangement is known for isoxazole systems, particularly in fused heterocycles like isoxazolo[4,5-b]pyridines. It involves a thermal or base-catalyzed recyclization of a 3-acyl or 3-aroyl isoxazole derivative into a new heterocyclic system. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis

The chemical reactivity of Methyl 5-methylisoxazole-4-carboxylate allows for its use as a scaffold in the synthesis of a diverse range of analogues, primarily through modifications at the carboxylate position.

The synthesis of amides from the 4-carboxylate group is a well-established strategy for creating analogues with potential biological activity. rsc.orgnih.gov The most common approach involves a two-step process:

Hydrolysis : The methyl ester is first hydrolyzed to 5-methylisoxazole-4-carboxylic acid using strong acids like aqueous H₂SO₄. google.com

Amide Coupling : The resulting carboxylic acid is then coupled with a desired amine.

Several methods can be employed for the amide coupling step:

Via Acid Chloride : The carboxylic acid is converted to the more reactive 5-methylisoxazole-4-carbonyl chloride using a chlorinating agent such as thionyl chloride. This intermediate then reacts readily with an amine, often in the presence of a base, to form the final amide. google.com

Direct Coupling : Modern peptide coupling reagents provide a direct and efficient route from the carboxylic acid to the amide, avoiding the need to isolate the acid chloride. Research on the synthesis of teriflunomide, an amide of 5-methylisoxazole-4-carboxylic acid, has explored various coupling agents. rsc.org These methods offer high yields under mild conditions.

The table below summarizes findings from a study on different coupling methods for the synthesis of an amide from 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline. rsc.org

Coupling MethodReagentsSolventTemperatureYield
EDC.HCl/Oxyma EDC.HCl, Oxyma, DIPEACH₃CN50°C77%
COMU COMU, DIPEACH₃CN30°C75%
CDI 1,1'-Carbonyldiimidazole (B1668759) (CDI)CH₃CN50°C68%

Table 1: Comparison of Amide Coupling Methods for 5-Methylisoxazole-4-carboxylic Acid. Data sourced from Matthieu et al. (2020). rsc.org

While the synthesis of imides from this compound is not explicitly detailed in the reviewed literature, it would be expected to proceed via similar principles, likely through the reaction of the acid chloride with an amide or by using dicyclohexylcarbodiimide (B1669883) (DCC) or related coupling agents with the corresponding amic acid.

Formation of Hydrazides and Subsequent Condensations

The ester functional group in this compound is a key site for chemical modification, particularly for the synthesis of hydrazide derivatives. This transformation is typically achieved through a well-established nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate. nih.govuobaghdad.edu.iq The reaction generally involves refluxing the methyl ester with hydrazine hydrate, often in an alcohol solvent like ethanol. nih.govmdpi.com The progress of this condensation can be monitored using techniques such as Thin Layer Chromatography (TLC). nih.gov

The resulting 5-methylisoxazole-4-carbohydrazide is a stable, versatile intermediate. researchgate.net Its hydrazide moiety (-CONHNH2) serves as a potent nucleophile and a platform for further condensation reactions, primarily with carbonyl compounds such as aldehydes and ketones. researchgate.netresearchgate.net This subsequent step typically involves reacting the hydrazide with a selected carbonyl compound, sometimes with a few drops of an acid catalyst like acetic acid, to yield the corresponding hydrazone derivatives (also known as Schiff bases). researchgate.net These reactions are valuable for creating diverse molecular libraries from the core isoxazole scaffold. mdpi.com

Table 1: Synthesis of Hydrazide and Hydrazone Derivatives

Reactant 1 Reactant 2 Product Reaction Type Typical Conditions
This compound Hydrazine Hydrate 5-methylisoxazole-4-carbohydrazide Hydrazinolysis Reflux in Ethanol nih.govmdpi.com
5-methylisoxazole-4-carbohydrazide Aldehyde/Ketone N'-substituted-5-methylisoxazole-4-carbohydrazide (Hydrazone) Condensation Ethanol, room temperature or reflux, optional acid catalyst researchgate.netresearchgate.net

Incorporation into Peptide Structures via Unnatural Amino Acid Analogs

The isoxazole ring is a valuable scaffold for creating unnatural amino acid analogs used in peptide chemistry to develop peptidomimetics with improved therapeutic properties. nih.govnih.gov Research has focused on the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a close structural analog of the title compound, as a novel β-amino acid in solid-phase peptide synthesis. nih.govnih.gov As a β-amino acid, the amino group is positioned on the carbon atom beta to the carboxyl group, a structural feature that can impart unique conformational properties to peptides. nih.gov

Studies have demonstrated the successful coupling of unprotected AMIA to the N-terminus of peptide chains supported on a solid resin. nih.gov This strategy allows for the insertion of the isoxazole-based unnatural amino acid into a peptide sequence, creating hybrid peptides composed of both α- and β-amino acid residues. nih.gov However, investigations revealed challenges; the β-amino group of the incorporated AMIA residue showed low reactivity towards subsequent coupling reactions, hindering further elongation of the peptide chain from that site. nih.gov Furthermore, the AMIA molecule exhibited decreased stability during microwave-assisted synthesis protocols, necessitating alternative methods like ultrasonic agitation to achieve efficient coupling. nih.gov

Mechanistic Elucidation of Chemical Reactions

Quantum Chemical Calculations for Reaction Pathways

Understanding the intricate mechanisms of the reactions involving this compound and its derivatives relies heavily on computational chemistry. nih.govresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing reaction mechanisms, predicting outcomes, and guiding the development of new synthetic methods. nih.gov These computational approaches allow researchers to model reaction pathways, identify transition state structures, and calculate their associated energy barriers. researchgate.net

By estimating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely course of a reaction. nih.gov For instance, DFT calculations can be used to compare the energy barriers for different potential pathways in the condensation of 5-methylisoxazole-4-carbohydrazide, providing insight into the observed product distribution. Methods such as B3LYP or ωB97X-D are commonly employed for these calculations. nih.gov This predictive power helps to minimize trial-and-error experimentation, saving time and resources while providing a deeper, molecular-level understanding of the chemical transformations. nih.govresearchgate.net

Stereochemical Outcomes and Control

Controlling the stereochemistry during synthesis is paramount, as different stereoisomers of a molecule can have vastly different biological activities. In the context of the reactions of this compound derivatives, achieving stereochemical control would involve the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over another. The precise spatial arrangement of atoms in the final product can dictate its ability to bind to a biological target, making stereocontrol a fundamental aspect of modern medicinal chemistry and drug design.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

X-ray crystallography offers an unparalleled view into the solid-state architecture of molecules, defining bond lengths, angles, and the spatial arrangement of molecules relative to one another.

A definitive single-crystal X-ray structure for Methyl 5-methylisoxazole-4-carboxylate has not been prominently reported. However, the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , a closely related derivative, has been determined and provides valuable insight. nih.govresearchgate.net This analogue crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net

In contrast, the precursor molecule, 5-Methylisoxazole-4-carboxylic acid , crystallizes in the orthorhombic system with the space group Pnma. researchgate.netnih.gov The change in crystal system from the carboxylic acid to the ester derivative highlights the significant impact of the functional group on the crystal packing arrangement.

Table 1: Comparative Crystallographic Data of Isoxazole (B147169) Analogues

ParameterEthyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.govresearchgate.net5-Methylisoxazole-4-carboxylic acid researchgate.netnih.gov
Formula C₁₃H₁₃NO₃C₅H₅NO₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 9.7507.2540
b (Å) 14.5896.4700
c (Å) 9.39712.273
β (°) ** 116.87290
V (ų) **1192.3576.0
Z 44

The intermolecular forces in the solid state dictate the crystal's stability and packing. For the precursor, 5-Methylisoxazole-4-carboxylic acid , strong intermolecular O-H···N hydrogen bonds are the dominant interaction, linking the molecules into one-dimensional chains. researchgate.netnih.gov

Upon esterification to form this compound, this strong hydrogen-bonding donor (the carboxylic acid proton) is eliminated. Consequently, the crystal packing of the methyl ester would not be directed by these strong hydrogen bonds. Instead, it would be governed by weaker interactions, such as weak C-H···O bonds and van der Waals forces. In related ester structures, such as Methyl 4-amino-3-methoxyisoxazole-5-carboxylate , intermolecular N-H···O hydrogen bonds form chains, demonstrating the importance of available hydrogen bond donors and acceptors in the crystal lattice. nih.gov In the absence of strong donors, as in the title compound, π-π stacking interactions between isoxazole rings, if sterically permitted, could also play a role in stabilizing the crystal structure, though this is not observed as the primary interaction in its close analogues.

Conformational analysis reveals the preferred orientation of rotatable bonds in the solid state. In the crystal structure of the analogue Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , the ethoxycarbonyl group is not coplanar with the isoxazole ring, exhibiting a distinct torsion angle of 16.2°. nih.govresearchgate.net This rotation out of the plane is a common feature in substituted aromatic and heterocyclic esters, arising from a balance between conjugative effects, which favor planarity, and steric hindrance, which favors rotation.

Similarly, the isoxazole ring itself is observed to be nearly planar. nih.govresearchgate.net For 5-Methylisoxazole-4-carboxylic acid , the molecule is essentially planar, lying on a crystallographic mirror plane, a conformation stabilized by an intramolecular C-H···O interaction. researchgate.netnih.gov It is expected that the isoxazole ring in this compound would also be planar, with the methyl ester group likely rotated slightly out of this plane to minimize steric repulsion, analogous to the conformation seen in its ethyl-phenyl counterpart. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an essential technique for determining the structure of this compound in the solution phase, providing information on the chemical environment, connectivity, and conformational dynamics of the molecule.

The ¹H NMR spectrum is expected to show three distinct singlet signals: one for the proton at the C3 position of the isoxazole ring, one for the methyl group attached to C5, and one for the methyl group of the ester functionality. The integration of these signals would correspond to a 1:3:3 proton ratio, confirming the presence of these groups.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the four distinct carbons of the isoxazole ring (two quaternary, two with attached methyl or hydrogen), and the two methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

**Table 2: Representative ¹H and ¹³C NMR Data for this compound***

¹H NMR Atom Expected Chemical Shift (δ, ppm) Multiplicity
C3-H ~8.3-8.8Singlet
C5-CH₃ ~2.7-2.9Singlet
O-CH₃ ~3.9-4.1Singlet
¹³C NMR Atom Expected Chemical Shift (δ, ppm)
C =O~162-164
C 5~158-160
C 3~152-155
C 4~110-114
O-C H₃~51-53
C5-C H₃~12-14

*Disclaimer: This table presents expected chemical shift ranges based on data from structurally similar compounds and is for illustrative purposes. Actual experimental values may vary.

In contrast to the fixed conformation observed in the solid state, molecules in solution typically exhibit greater conformational freedom. For this compound, the key point of flexibility is the rotation around the single bond connecting the ester group to the isoxazole ring (C4-C=O).

In solution, there is generally free rotation around this bond at room temperature. researchgate.net This rotation is rapid on the NMR timescale, meaning that the instrument observes a time-averaged conformation. As a result, single, sharp signals are observed for the protons and carbons of the methyl ester and the isoxazole ring, rather than multiple signals that would indicate the presence of slowly interconverting conformers (rotamers). This suggests that the energy barrier to rotation is low, allowing the molecule to flexibly adopt various orientations of its ester group relative to the heterocyclic ring in the solution phase. nih.gov

Investigation of Electronic and Steric Effects on Spectroscopic Signatures

The spectroscopic characteristics of this compound are intrinsically linked to the electronic and steric environment within the molecule. The isoxazole ring, with its heteroatoms, creates a distinct electronic landscape that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the absorption bands in UV-Vis spectroscopy.

Substituents on the isoxazole ring can significantly alter these spectroscopic signatures. For instance, the position and nature of substituent groups can induce notable electronic perturbations. In a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, the amino group's electronic effects are a key area of study. mdpi.com The planarity of the molecule, often supported by intramolecular hydrogen bonds, plays a crucial role in the electronic delocalization and, consequently, the spectroscopic output. This planarity has been observed in similar isoxazole derivatives, where an intramolecular N—H⋯O hydrogen bond helps to maintain a near co-planar conformation between the isoxazole ring and the ester or carboxyl group. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in dissecting these effects. By calculating parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can correlate the electronic structure with the observed spectroscopic data. nih.gov These theoretical calculations provide a deeper understanding of the electronic transitions responsible for UV-Vis absorption and the electron density distribution that dictates NMR chemical shifts.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

When subjected to ionization in a mass spectrometer, the molecular ion of an organic compound undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is a unique fingerprint of the molecule's structure. For esters like this compound, characteristic fragmentation patterns involve the cleavage of bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org The loss of neutral molecules, such as the methoxy (B1213986) group (-OCH3) or carbon monoxide (CO), can lead to prominent peaks in the mass spectrum, aiding in the structural confirmation. The stability of the resulting fragment ions is a key factor determining the intensity of these peaks. chemguide.co.uk High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the elemental composition of the parent molecule and its fragments with high accuracy. researchgate.net

Mass spectrometry is also extensively used to analyze products derived from this compound. A significant area of research involves the incorporation of isoxazole moieties into peptides to create hybrid molecules with potential therapeutic applications. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is employed to sequence these peptide hybrids and confirm the successful coupling of the isoxazole derivative. mdpi.comnih.gov

Derivatization is a common strategy to enhance the sensitivity and selectivity of MS analysis, especially when dealing with complex biological matrices. nih.govnih.gov While specific derivatization protocols for this compound itself are not extensively detailed in the provided context, the general principles of derivatizing related functional groups, such as carboxylic acids or amines, are well-established. nih.govmdpi.com These techniques can improve ionization efficiency and chromatographic separation, leading to more robust analytical methods. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound.

The IR and Raman spectra of a molecule are characterized by absorption bands or scattering peaks at specific frequencies, corresponding to the vibrational modes of its functional groups. For this compound, key functional groups include the ester (C=O, C-O), the methyl group (C-H), and the isoxazole ring (C=N, C-O, N-O).

Experimental and theoretical studies on similar molecules, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, have utilized FT-IR and Laser-Raman spectroscopy to identify and assign these vibrational frequencies. nih.gov DFT calculations are often used in conjunction with experimental data to perform a detailed assignment of the vibrational modes through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

The characteristic stretching vibration of the carbonyl group (C=O) in the ester is typically observed as a strong band in the IR spectrum. The positions of other bands related to the isoxazole ring and methyl groups provide further structural confirmation.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C=O Stretch (Ester)1750-1735
C-O Stretch (Ester)1300-1000
C-H Stretch (Methyl)2990-2850
C=N Stretch (Isoxazole)1650-1550
N-O Stretch (Isoxazole)1390-1300

This table presents typical wavenumber ranges for the indicated functional groups and may vary for this compound.

Theoretical Chemistry and Computational Modeling

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) has become a standard method for studying the geometric and electronic structure of isoxazole (B147169) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net For Methyl 5-methylisoxazole-4-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311G(d,p), are employed to determine its optimal three-dimensional structure. researchgate.netnih.govnih.gov These calculations predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

Studies on related isoxazole systems show that the isoxazole ring is nearly planar. researchgate.net DFT is used to quantify this planarity and to understand the electronic effects of the methyl and carboxylate substituents on the ring's geometry and energy. researchgate.net Calculations of properties like net charges on atoms, dipole moments, and heats of formation provide insights into the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net The energies of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical descriptor for predicting the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Typical Bond Lengths in Isoxazole Rings Calculated by DFT This table presents representative data from computational studies on isoxazole derivatives to illustrate typical geometric parameters.

BondTypical Calculated Bond Length (Å)Reference Method
O1-N21.411B3LYP/6-31G
N2-C31.305B3LYP/6-31G
C3-C41.432B3LYP/6-31G
C4-C51.366B3LYP/6-31G
C5-O11.350B3LYP/6-31G**

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide benchmark-quality results for fundamental properties. nih.govnih.gov For example, the Coupled Cluster approach with single, double, and quasi-perturbative triple excitations [CCSD(T)] combined with extrapolation to the complete basis set (CBS) limit is considered a "gold standard" for calculating highly accurate energies. nih.gov

While specific high-accuracy ab initio studies on this compound are not prevalent in the literature, these methods would be applied to precisely calculate properties like ionization energies, electron affinities, and heats of formation. nih.gov Such calculations are crucial for creating a definitive thermochemical profile of the molecule. Furthermore, high-precision ab initio results serve as a critical reference to validate the accuracy of more cost-effective methods like DFT for a given class of molecules. nih.gov The development of automated tools for generating the complex expressions required for these calculations is helping to make their application more widespread. youtube.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment. nih.gov In an MD simulation, the motion of atoms is modeled over time by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field or quantum mechanical methods. acs.org

These simulations can model the molecule in various environments, such as in a solvent like water or in the active site of a protein. nih.govnih.gov This allows researchers to observe how the molecule behaves under conditions that mimic a biological system. MD simulations are particularly valuable for understanding the stability of different conformations, exploring the flexibility of the molecule, and analyzing how it interacts with other molecules through hydrogen bonds or hydrophobic interactions. nih.govresearchgate.net In the context of drug design, MD simulations can be used to assess the stability of the binding of an isoxazole derivative to its biological target, providing a dynamic view that complements the static picture from molecular docking. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For isoxazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern a desired therapeutic effect, such as anti-inflammatory or antiviral activity. nih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). tandfonline.comresearchgate.net

For a series of isoxazole analogues including structures like this compound, these descriptors would be calculated for each molecule. Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to develop an equation that relates a subset of these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.comtandfonline.com A robust QSAR model not only explains the observed activity but also has predictive power. nih.gov It can be used to estimate the activity of new, unsynthesized isoxazole derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. tandfonline.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds This table lists examples of descriptors that could be used to build a QSAR model for isoxazole derivatives.

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)Size of the molecule
TopologicalFirst-order Molecular Connectivity Index (¹χ)Degree of branching in the molecule
ElectronicDipole MomentPolarity and charge distribution
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability, reactivity
ThermodynamicLogPHydrophobicity/Lipophilicity
Geometric (3D)Solvent Accessible Surface Area (SASA)Molecular surface area available for interaction

Reaction Mechanism Simulations and Energetics

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, such as the synthesis of the isoxazole ring in this compound. organic-chemistry.org Theoretical simulations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govbohrium.com

The synthesis of isoxazoles often involves cycloaddition reactions. nih.govorganic-chemistry.org DFT calculations are frequently used to study the energetics of these pathways. nih.gov By calculating the energies of the transition states, chemists can determine the activation energy barriers for different possible reaction channels. This allows for the prediction of reaction rates and regioselectivity—for instance, explaining why certain isomers are formed preferentially over others. nih.gov Mechanistic studies have been used to support stepwise, radical-mediated pathways over concerted cycloaddition mechanisms in certain electrochemical isoxazole syntheses. nih.gov Computational investigations into the collision-induced dissociation of isoxazoles have also provided detailed atomic-level mechanisms of their fragmentation patterns, which is crucial for interpreting mass spectrometry data. acs.orgbohrium.com

Quantum Molecular Similarity Analysis

Quantum Molecular Similarity Analysis is a computational methodology that moves beyond traditional, often empirical, structure-activity relationships to provide a more fundamental, electron-density-based understanding of molecular properties. This approach, particularly through methods like Quantum Topological Molecular Similarity (QTMS), offers a powerful lens for comparing molecules and predicting their behavior.

Principles of Quantum Topological Molecular Similarity (QTMS)

The foundation of QTMS lies in the quantum theory of Atoms in Molecules (AIM), which analyzes the topology of the electron density, ρ(r), of a molecule. nih.gov This analysis reveals critical points in the electron density that correspond to atomic positions, bonds, rings, and cages. By quantifying the properties of these critical points, QTMS provides a set of descriptors that can be used to measure the similarity between molecules. nih.govresearchgate.net These descriptors are derived directly from the fundamental quantum mechanical properties of the molecule, offering a more nuanced and physically meaningful comparison than simpler, 2D-fingerprint-based methods. nih.govoptibrium.com

The QTMS method has been successfully applied to various classes of compounds, including carboxylic acids, to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govacs.org These models have demonstrated a strong predictive capability for properties like pKa, outperforming traditional Hammett parameters. nih.govacs.org

Application to this compound

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule through computational geometry optimization, likely using methods like Density Functional Theory (DFT).

Electron Density Calculation: The electron density, ρ(r), of the optimized structure is then calculated at a high level of theory.

Topological Analysis: The AIM theory is used to analyze the topology of the calculated electron density. This would identify the bond critical points (BCPs) for all covalent bonds within this compound.

Descriptor Calculation: For each BCP, a series of properties would be calculated. These properties serve as the QTMS descriptors.

Hypothetical QTMS Descriptors for this compound

The following table illustrates the type of data that would be generated from a QTMS analysis of this compound. The values are hypothetical and for illustrative purposes only, but they represent the key descriptors used in such an analysis.

Bondρ(r) (au)∇²ρ(r) (au)Ellipticity (ε)
C4-C50.32-0.850.08
C5-N0.35-0.950.05
N-O0.28-0.500.15
O-C30.30-0.700.12
C3-C40.33-0.900.07
C4-C(O)O0.29-0.650.03
C=O0.45-1.500.25
C-O(Me)0.27-0.600.02
C5-C(Me)0.26-0.550.01

ρ(r): The value of the electron density at the bond critical point. Higher values indicate a greater accumulation of electron density, suggesting a stronger, more covalent bond.

∇²ρ(r): The Laplacian of the electron density. A negative value indicates a concentration of electron density, which is characteristic of a covalent interaction.

Ellipticity (ε): A measure of the anisotropy of the electron density at the BCP. It quantifies the extent to which the electron density is accumulated in a given plane. For a bond with significant π-character, the ellipticity will be higher.

Comparative Similarity Analysis

To perform a similarity analysis, these QTMS descriptors for this compound would be compared to those of a set of reference molecules with known properties or activities. mdpi.com For instance, to predict its potential as an anti-inflammatory agent, one might compare its QTMS data to a series of known anti-inflammatory isoxazole derivatives. nih.govresearchgate.net The similarity between the molecules would be quantified using various metrics, such as the Tanimoto coefficient or Euclidean distance, applied to the vector of QTMS descriptors. medium.com

The following table provides a hypothetical comparison of the QTMS descriptors for the isoxazole ring of this compound with two other hypothetical isoxazole derivatives.

MoleculeAverage ρ(r) (au)Average ∇²ρ(r) (au)Average Ellipticity (ε)
This compound0.316-0.780.094
Isoxazole Derivative A (Active)0.320-0.800.100
Isoxazole Derivative B (Inactive)0.290-0.650.050

By comparing these values, a quantitative measure of similarity can be derived. In this hypothetical example, this compound shows greater similarity to the active derivative, which might suggest a higher probability of exhibiting the same biological activity. This type of analysis can be instrumental in drug design and lead optimization, allowing for the rational design of new compounds with desired properties. mdpi.comtandfonline.com

Applications in Advanced Chemical Research and Development

Medicinal Chemistry and Pharmaceutical Research

The isoxazole (B147169) ring system, a key feature of Methyl 5-methylisoxazole-4-carboxylate, is a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents. nih.govcapes.gov.br This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, influencing their metabolic stability, bioavailability, and target engagement. capes.gov.br

Role as a Key Pharmacophore in Drug Design

The isoxazole nucleus of this compound serves as a critical pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, allows for precise orientation within the binding sites of biological targets. This has been instrumental in the design of potent and selective inhibitors for a range of enzymes and receptors implicated in disease. For instance, the isoxazole ring is a key component in drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide. nih.gov The structural rigidity and electronic properties of the isoxazole ring help to fix the conformation of attached functional groups, a crucial aspect in optimizing drug-target interactions. nih.gov

Precursor and Analog Development for Bioactive Compounds (e.g., Leflunomide)

This compound is a well-established intermediate in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD). nih.govresearchgate.netnih.gov The synthesis involves the conversion of the methyl ester to the corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid, which is then coupled with 4-trifluoromethylaniline. google.com This process highlights the compound's utility as a readily available starting material for the construction of more complex and pharmacologically active molecules.

Beyond Leflunomide, the scaffold of this compound has been extensively utilized to generate a diverse library of analogs. By modifying the substituents on the isoxazole ring and the ester group, researchers can systematically explore the structure-activity relationships of new chemical entities. This approach has led to the discovery of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Exploration of Molecular Targets and Mechanism of Action Studies of Isoxazole Derivatives

The versatility of the isoxazole scaffold has facilitated the exploration of a multitude of molecular targets. Derivatives of this compound have been synthesized and evaluated against various enzymes and receptors. For example, isoxazole-containing compounds have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. acs.org

Mechanism of action studies on isoxazole derivatives have revealed diverse modes of biological activity. For instance, some isoxazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways, such as those involving caspases. nih.govnih.gov Other studies have demonstrated their ability to modulate the immune system, with some compounds exhibiting immunosuppressive properties while others act as immunostimulants. nih.govmdpi.com These investigations are crucial for understanding the therapeutic potential and guiding the further development of isoxazole-based drugs.

Table 1: Investigated Molecular Targets of Isoxazole Derivatives

Molecular TargetTherapeutic AreaReference
Dihydroorotate Dehydrogenase (DHODH)Rheumatoid Arthritis, Multiple Sclerosis nih.gov
Carbonic AnhydraseVarious acs.org
Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseCancer nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Cancer nih.govnih.gov
CaspasesCancer nih.govnih.gov
Nuclear factor kappa B (NF-κB)Inflammation, Cancer nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1)Pain researchgate.net

Design and Synthesis of Isoxazole-Containing Peptidomimetics and Unnatural Amino Acids

In the quest for more stable and effective peptide-based therapeutics, researchers have turned to the incorporation of unnatural amino acids and peptidomimetics. The isoxazole moiety has proven to be a valuable component in this endeavor. acs.orgacs.org 5-Amino-3-methyl-isoxazole-4-carboxylic acid, a derivative of this compound, has been successfully used as a novel unnatural β-amino acid in solid-phase peptide synthesis. nih.gov

The incorporation of isoxazole-containing building blocks into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation. acs.org This strategy allows for the creation of peptidomimetics with improved pharmacokinetic profiles and biological activities. The synthesis of macrocyclic peptides containing these functionalized oxazole (B20620) amino acids has opened up new avenues for the development of novel therapeutic agents. acs.orgacs.org

Structure-Activity Relationship (SAR) Investigations of Isoxazole-Based Analogues

Systematic modification of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. dundee.ac.uk By synthesizing and testing a series of analogs with varied substituents, chemists can elucidate the key molecular features required for optimal biological activity.

For example, in the development of TRPV1 antagonists, SAR studies of isoxazole-3-carboxamide (B1603040) derivatives have shown that the nature and position of substituents on the isoxazole ring and the aromatic ring significantly impact potency and selectivity. researchgate.net Similarly, for isoxazole derivatives targeting EGFR-TK in cancer, SAR studies have identified specific substitution patterns that lead to enhanced inhibitory activity. nih.gov These investigations provide a rational basis for the design of more potent and selective drug candidates.

Table 2: Summary of Key SAR Findings for Isoxazole Derivatives

TargetKey SAR FindingReference
RORγtEther linkage at the C-4 position of the isoxazole increased potency nine-fold compared to an amine linker. dundee.ac.uk
TRPV1Introduction of electron-donating or -withdrawing groups on the isoxazole ring can affect binding affinity and potency. researchgate.net
EGFR-TKSpecific substitutions on the isoxazole scaffold led to compounds with IC50 values in the nanomolar range. nih.gov
Calcium ChannelsThe nature of the substituent on the 3'-position of the isoxazole ring dramatically affects affinity. nih.gov

Agrochemical Research and Development

The utility of the isoxazole scaffold extends beyond pharmaceuticals into the realm of agrochemical research. The structural features that make isoxazoles attractive for drug design are also beneficial for the development of new herbicides and pesticides. Isoxazole derivatives have been shown to possess a range of biological activities relevant to agriculture, including insecticidal and herbicidal properties. nih.gov

The development of isoxaflutole, a commercial herbicide, is a prominent example of the successful application of isoxazole chemistry in agriculture. While this compound itself is not a direct precursor to isoxaflutole, the underlying chemistry and the importance of the isoxazole ring are shared. Research in this area continues to explore novel isoxazole derivatives for the development of next-generation crop protection agents that are both effective and environmentally benign.

Investigation of Herbicidal and Fungicidal Properties of Isoxazole Derivatives

The isoxazole ring is a crucial pharmacophore that has been incorporated into numerous compounds exhibiting a wide spectrum of biological activities, including antifungal and herbicidal properties. mdpi.comijpca.org Research has shown that modifying the isoxazole structure can lead to compounds with enhanced potency. ijpca.org

In the realm of herbicidal activity, 5-Methylisoxazole-4-carboxylic acid, the parent acid of this compound, has demonstrated herbicidal effects against Digitaria ciliaris. chemicalbook.com Furthermore, isoxazole-containing 2-cyanoacrylates have been noted for their herbicidal activities. researchgate.netscilit.com

The fungicidal potential of isoxazole derivatives is a significant area of study. researchgate.net A number of isoxazole compounds have shown promising activity against various fungal strains. researchgate.net For instance, novel synthesized isoxazole derivatives have been evaluated for their in vitro potential against Candida species, which can cause significant infections when the immune system is compromised. mdpi.comnih.gov Specific derivatives, such as PUB14 and PUB17, displayed selective antifungal activity against C. albicans without affecting beneficial microbiota and showed lower cytotoxicity compared to conventional antimicrobials. mdpi.comnih.gov Another study highlighted a sampangine (B1681430) derivative containing an isoxazole ring that exhibited potent fungicidal activity against Cryptococcus neoformans H99 and resistant Candida albicans. nih.gov The introduction of the isoxazole ring into other molecules has been shown to enhance their inherent biological activity, making them promising candidates for anti-breast cancer drugs and other therapeutic agents. nih.gov

Role in Pesticide and Insecticide Development

The isoxazole moiety and its reduced form, isoxazoline (B3343090), are pivotal in the development of modern pesticides and insecticides. researchgate.netscilit.com These heterocyclic compounds are recognized for their broad insecticidal spectrum and a mode of action that can overcome resistance to existing insecticides. nih.gov

A study involving the synthesis of twenty different 3,5-disubstituted isoxazoles revealed significant insecticidal activity against the pulse beetle, Callosobruchus chinensis. jst.go.jp Several of the synthesized compounds demonstrated higher efficacy than the commercial organophosphorus insecticide dichlorvos, marking them as important leads for designing new insecticidal agents. jst.go.jp

Table 1: Insecticidal Activity of Select Isoxazole Derivatives Against C. chinensis
CompoundLC50 (mg L⁻¹)Reference Insecticide (Dichlorvos) LC50 (mg L⁻¹)
1a 36155
1d 110155
2c 93155
5b 134155
Data sourced from a study on 3,5-disubstituted isoxazoles. jst.go.jp

More recent research has focused on isoxazoline derivatives, which often target the gamma-aminobutyric acid (GABA) receptor in insects. nih.govacs.org These efforts aim to develop "green insecticides" that balance high efficacy against pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm) with reduced toxicity to non-target organisms such as bees. nih.govacs.org For example, the representative compound T12, a triazole amide isoxazoline derivative, showed improved efficacy against Plutella xylostella and significantly lower acute toxicity to Apis mellifera (honeybees) compared to other commercial insecticides. nih.gov Similarly, compound F16, an isoxazoline derivative with a pyrazolamide fragment, demonstrated an LC50 value of 0.01 mg/L against Plutella xylostella, surpassing the lead compound fluxametamide. acs.org These findings underscore the importance of the isoxazole and isoxazoline scaffolds in creating next-generation crop protection agents. acs.org

Advanced Materials Science Applications

In the field of materials science, the unique electronic and structural properties of the isoxazole ring are being harnessed to create novel functional materials. researchgate.netscilit.com

Development of Photochromic and Liquid Crystalline Materials

Isoxazole derivatives are recognized as promising templates for the development of liquid crystals and photochromic materials. researchgate.netscilit.combeilstein-journals.org The strong dipole moments, polarizabilities, and anisotropic molecular geometry of the isoxazole core favor the formation of stable liquid crystalline phases. beilstein-journals.org

Research has demonstrated that the inclusion of an isoxazole ring in a molecule's structure can induce specific mesophases. beilstein-journals.org For instance, isoxazole derivatives tend to favor the formation of a nematic mesophase, while the related isoxazoline derivatives are more likely to induce a smectic A (SmA) mesophase. beilstein-journals.org A study on novel thiourea (B124793) and amide liquid crystals containing these five-membered rings confirmed that a nematic mesophase was observed only for compounds containing the isoxazole ring. beilstein-journals.org The thermal properties and stability of the liquid crystal phase are significantly influenced by the heterocyclic core. researchgate.net The mesomorphic properties, including the temperature range and the type of phase (e.g., smectic C, nematic), can be tuned by altering the length, position, and number of peripheral alkoxy chains attached to the core structure. researchgate.net These properties are typically investigated using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction. beilstein-journals.orgresearchgate.net

Table 2: Influence of Heterocycle on Liquid Crystal Mesophase
Heterocyclic CorePredominant MesophaseDiffusion Characteristic
Isoxazole Nematic, Smectic AFavors longitudinal diffusion
Isoxazoline Smectic AInduces lateral diffusion
Data based on comparative studies of isoxazole and isoxazoline derivatives. beilstein-journals.org

Applications in Organic Electronics and Solar Cells

The distinct optical and electronic properties of isoxazole derivatives make them suitable for applications in organic electronics. researchgate.netscilit.com Specifically, they have been identified for use in dye-sensitized solar cells. researchgate.netscilit.com The isoxazole ring can be incorporated into the molecular structure of organic dyes used in these cells, contributing to their light-harvesting capabilities. The versatility of isoxazole chemistry allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of electronic properties to optimize device performance. researchgate.net Research in this area is ongoing, exploring how different substitutions on the isoxazole ring can influence the efficiency and stability of organic electronic components and solar cells. nih.gov

Analytical Methodologies for Research and Process Development

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For "Methyl 5-methylisoxazole-4-carboxylate", various chromatographic techniques are utilized to ensure its quality and to facilitate its isolation in a highly pure form.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of "this compound" due to its high resolution, sensitivity, and speed. The development of a suitable HPLC method is a critical step in ensuring the accurate assessment of its purity and the monitoring of its synthesis.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for isoxazole (B147169) derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for the analysis of "this compound" would involve the following:

Column: A C18 column is a popular choice, offering excellent separation for a wide range of compounds. Columns with smaller particle sizes (e.g., 3 µm) can be used for faster analyses in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. The aqueous phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For methods that are compatible with mass spectrometry, volatile acids like formic acid are preferred. sielc.com

Detection: Ultraviolet (UV) detection is commonly employed, as the isoxazole ring system exhibits significant UV absorbance. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

The development of an HPLC method is an iterative process that involves optimizing various parameters to achieve the desired separation. This includes adjusting the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume. A well-developed HPLC method can be used to determine the potency of "this compound" with high accuracy, often achieving purity levels of 99.8-100%. google.com

Table 1: Representative HPLC Method Parameters for the Analysis of "this compound"

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

For the isolation of pure "this compound" from a crude reaction mixture, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material.

The principles of separation in preparative chromatography are the same as in analytical chromatography. However, the goal is to isolate a specific compound rather than simply to analyze the composition of a mixture. The process involves injecting the crude mixture onto a preparative column and collecting the fractions that contain the desired compound as they elute.

Key considerations for preparative chromatography include:

Column Size: Preparative columns have a much larger diameter and length compared to analytical columns to accommodate larger sample loads.

Sample Loading: The amount of crude material that can be loaded onto the column without compromising the separation is a critical parameter.

Solvent Consumption: Preparative chromatography can be solvent-intensive, so optimizing the mobile phase composition is important for both cost and environmental reasons.

Fraction Collection: A fraction collector is used to automatically collect the eluent in separate tubes, allowing for the isolation of the pure compound.

The scalability of analytical HPLC methods to a preparative scale is a significant advantage, allowing for a seamless transition from small-scale analysis to large-scale purification. sielc.comsielc.comsielc.com

Table 2: Typical Parameters for Preparative HPLC of "this compound"

ParameterCondition
Column C18, 50 x 250 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Optimized based on analytical run
Flow Rate 50-100 mL/min
Sample Load 100-1000 mg
Detection UV at preparative wavelength
Fraction Collection Triggered by UV signal

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, provide a powerful approach for the comprehensive analysis of "this compound". The most common and informative of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS combines the separation of compounds by HPLC with their detection and identification by mass spectrometry. This technique is invaluable for:

Confirming the identity of "this compound" by providing its molecular weight.

Identifying impurities and degradation products by determining their molecular weights and fragmentation patterns.

Elucidating the structure of unknown related substances.

In a typical LC-MS analysis of "this compound", the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. nih.gov

For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. This provides a unique fragmentation pattern that can be used to confirm the structure of the compound.

Table 3: Representative LC-MS Parameters for the Analysis of "this compound"

ParameterCondition
LC System UPLC/HPLC
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Collision Energy (for MS/MS) 10-30 eV

Quantitative Analysis Methods (e.g., Spectrophotometric or Chromatographic Quantification)

Accurate quantification of "this compound" is essential for various applications, including reaction monitoring, yield determination, and quality control. Both chromatographic and spectrophotometric methods can be employed for this purpose.

Chromatographic Quantification:

HPLC with UV detection is the most widely used method for the quantitative analysis of "this compound". The method relies on the principle that the peak area of the analyte is directly proportional to its concentration.

To perform a quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of "this compound" and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Spectrophotometric Quantification:

UV-Visible spectrophotometry can also be used for the quantitative analysis of "this compound", provided that it is the only component in the sample that absorbs at the chosen wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a spectrophotometric quantification, a calibration curve is generated by measuring the absorbance of a series of solutions of known concentration at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve. While simpler and faster than HPLC, spectrophotometry is less specific and may not be suitable for complex mixtures. An indirect spectrophotometric method could also be developed, for instance, by reacting the compound with an oxidizing agent and then measuring the change in absorbance of a colored reagent. ekb.eg

Table 4: Comparison of Quantitative Analysis Methods

FeatureChromatographic Quantification (HPLC)Spectrophotometric Quantification (UV-Vis)
Specificity High (separates from impurities)Low (potential for interference)
Sensitivity HighModerate
Linear Range WideTypically narrower
Sample Throughput LowerHigher
Instrumentation More complex and expensiveSimpler and less expensive
Application Purity testing, stability studies, formulation analysisQuick concentration checks of pure solutions

Q & A

What are the optimal synthetic routes for Methyl 5-methylisoxazole-4-carboxylate, and how can reaction yields be maximized?

Level: Basic
Methodological Answer:
The synthesis typically involves esterification of 5-methylisoxazole-4-carboxylic acid using methanol under acidic catalysis. Key steps include:

  • Reagent Selection: Use thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts for esterification .
  • Purification: Column chromatography with gradients of ethyl acetate in hexane (e.g., 0–30%) is effective for isolating the product .
  • Yield Optimization: Maintain anhydrous conditions and monitor reaction progress via TLC. Yields >80% are achievable with reflux times of 6–8 hours .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Level: Advanced
Methodological Answer:
1H NMR is critical for distinguishing regioisomers and confirming substitution patterns:

  • Proton Environments: The methyl group at position 5 appears as a singlet (δ ~2.5 ppm), while the ester methyl group resonates as a triplet (δ ~1.3 ppm) due to coupling with adjacent CH₂ .
  • Aromatic Protons: Isoxazole ring protons (e.g., position 3) show distinct splitting patterns. For example, fluorophenyl-substituted derivatives exhibit multiplet signals between δ 7.2–7.3 ppm .
  • Validation: Compare experimental spectra with computed chemical shifts using DFT methods to resolve ambiguities .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals. Ensure solvent purity to avoid twinning .
  • Refinement: Use SHELXL for small-molecule refinement. Challenges include disordered ester groups; apply restraints (e.g., DFIX, SIMU) to improve model stability .
  • Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds) .

How should researchers handle discrepancies in reported physical properties (e.g., melting points) for this compound?

Level: Advanced
Methodological Answer:

  • Purity Assessment: Verify purity via HPLC (>95%) or GC-MS. Contaminants like unreacted carboxylic acid (mp ~168–170°C) can skew melting points .
  • Crystallinity: Recrystallize from ethanol or acetonitrile to ensure consistent crystal packing, which affects melting behavior .
  • Inter-lab Comparison: Replicate procedures from literature (e.g., solvent ratios, cooling rates) and report deviations .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods during synthesis .
  • Storage: Store at –20°C in airtight containers to prevent hydrolysis. Label containers with hazard codes (e.g., H315 for skin irritation) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl chains) at positions 3 and 5 via Suzuki coupling or nucleophilic substitution .
  • Biological Assays: Test derivatives against target enzymes (e.g., cyclooxygenase) using in vitro inhibition assays. IC50 values correlate with electronic effects of substituents .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Level: Basic
Methodological Answer:

  • Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water, 1 mL/min flow rate) provides baseline separation .
  • Spectroscopy: UV-Vis at λ = 254 nm is suitable for detection due to the isoxazole ring’s absorbance .
  • Calibration: Prepare standard curves in triplicate (0.1–10 µg/mL) to ensure linearity (R² > 0.99) .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • Steric Hindrance: The methyl group at position 5 reduces accessibility to the ester carbonyl, favoring bulky nucleophiles in SN2 reactions .
  • Electronic Effects: Electron-withdrawing substituents (e.g., –NO₂) at position 3 activate the carbonyl, accelerating aminolysis. Use DMF as a polar aprotic solvent to stabilize transition states .
  • Kinetic Monitoring: Track reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.